2,3-Dimethyldodecane
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Overview
Description
2,3-Dimethyldodecane is an organic compound with the molecular formula C14H30. It is a branched alkane, specifically a dodecane derivative, where two methyl groups are attached to the second and third carbon atoms of the dodecane chain. This compound is known for its relatively high molecular weight of 198.3880 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure the proper attachment of the methyl groups to the dodecane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where dodecane and methylating agents are combined in the presence of a catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyldodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing the methyl groups.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of 2,3-dimethyldodecanol, 2,3-dimethyldodecanone, or 2,3-dimethyldodecanoic acid.
Reduction: Formation of simpler hydrocarbons such as dodecane.
Substitution: Formation of halogenated derivatives like 2,3-dimethyl-2-chlorododecane.
Scientific Research Applications
2,3-Dimethyldodecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential role in biological systems, including its interactions with cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,3-Dimethyldodecane involves its interaction with molecular targets such as enzymes and cell membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes .
Comparison with Similar Compounds
2,2-Dimethyldodecane: Another branched dodecane derivative with two methyl groups attached to the second carbon atom.
3,3-Dimethyldodecane: A similar compound with methyl groups attached to the third carbon atom.
Uniqueness: 2,3-Dimethyldodecane is unique due to the specific positioning of the methyl groups on the second and third carbon atoms, which influences its chemical reactivity and physical properties. This unique structure can result in different interactions with other molecules compared to its isomers .
Properties
CAS No. |
6117-98-2 |
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Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
2,3-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h13-14H,5-12H2,1-4H3 |
InChI Key |
QBIXLGJCVGNDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)C(C)C |
Origin of Product |
United States |
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